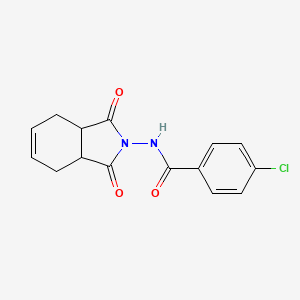

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

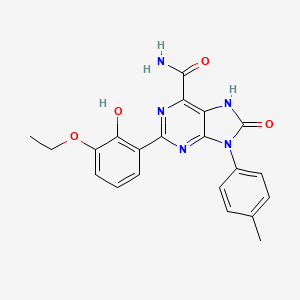

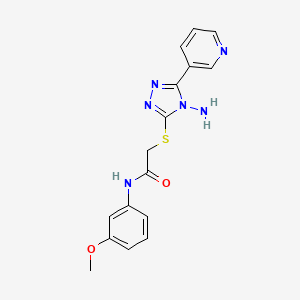

“4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide” is a chemical compound with the CAS Number 478040-23-2 . It has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 .

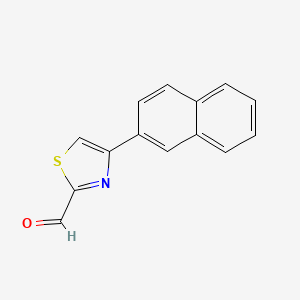

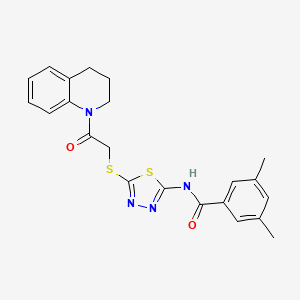

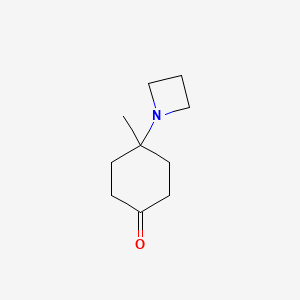

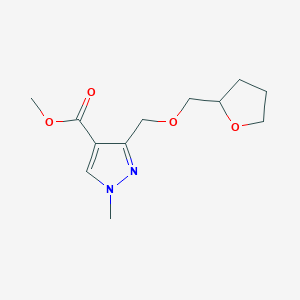

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.44±0.1 g/cm3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 . The predicted density is 1.44±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

A study by Hsiao et al. (2000) focused on the synthesis of ortho-linked polyamides with inherent viscosities and thermal stability, highlighting the compound's relevance in creating new polymeric materials with high glass transition temperatures and stability in air or nitrogen. These materials are noncrystalline, soluble in polar solvents, and can form transparent, flexible films, suggesting potential applications in materials science and engineering (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Crystal Structure Analysis

Bülbül et al. (2015) conducted a comprehensive study on the crystal structure, spectroscopy, SEM analysis, and computational studies of a compound similar to the one of interest. This research provides insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).

Antimicrobial Activity

Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives, showcasing the potential of structurally related compounds in developing new antimicrobial agents. This study emphasizes the importance of structural modifications to enhance biological activity, suggesting that derivatives of the chemical compound may have applications in pharmaceutical research (Naganagowda & Petsom, 2011).

Molecular Assembly and Ferroelectric Response

Research by Shishido et al. (2014) on benzenecarboxamides bearing multiple chains examined their molecular assemblies, phase transition behavior, and dielectric responses. This study indicates that compounds with similar molecular structures could be used to create materials with unique electronic properties, potentially applicable in electronic devices and sensors (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

Aggregation Enhanced Emission

Srivastava et al. (2017) investigated compounds with aggregation-enhanced emission (AEE) properties, demonstrating how structural features affect luminescence in both solid and solution states. Such findings are pertinent for developing new optical materials, including sensors and imaging agents, where derivatives of the chemical compound could play a role (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Eigenschaften

IUPAC Name |

4-chloro-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJAPBYSJRURGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)